

# S-Acetyl-PEG3-azide: A Technical Guide to Solubility and Handling

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## Compound of Interest

Compound Name: S-Acetyl-PEG3-azide

Cat. No.: B610648

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**S-Acetyl-PEG3-azide** is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a protected thiol group (S-acetyl), a tri-ethylene glycol (PEG3) spacer, and a terminal azide group. This unique combination of functional moieties allows for sequential or orthogonal conjugation strategies. The PEG3 linker enhances the aqueous solubility of the molecule and its conjugates.<sup>[1][2][3][4]</sup> This guide provides a detailed overview of the solubility characteristics of **S-Acetyl-PEG3-azide**, protocols for its dissolution, and a summary of its key properties.

## Core Properties of S-Acetyl-PEG3-azide

Property	Value	Source
Molecular Formula	C10H19N3O4S	[1]
Molecular Weight	~277.34 g/mol	
Physical Appearance	White to off-white powder, potentially waxy or semi-solid	
Storage Conditions	Store at -20°C or -5°C, keep dry and protected from light	

## Solubility of S-Acetyl-PEG3-azide

The solubility of **S-Acetyl-PEG3-azide** is a critical parameter for its effective use in experimental settings. The polyethylene glycol (PEG) component of the molecule generally imparts good solubility in aqueous solutions and a range of polar organic solvents.

### Quantitative Solubility Data

Solvent	Concentration	Remarks	Source
Dimethyl Sulfoxide (DMSO)	10 mM	-	
Water	10 mg/mL	Data for a similar compound (Methoxy PEG Azide)	
Chloroform	10 mg/mL	Data for a similar compound (Methoxy PEG Azide)	

### Qualitative Solubility Profile

Based on the general properties of PEG-containing molecules, the following qualitative solubility profile can be expected:

Solvent Class	Solubility	Source
Aqueous Buffers (e.g., PBS)	Soluble	
Polar Aprotic Solvents (e.g., DMF, DMSO)	Soluble	
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)	Soluble	
Alcohols (e.g., Methanol, Ethanol)	Less Soluble	
Aromatic Hydrocarbons (e.g., Toluene)	Less Soluble	
Ethers (e.g., Diethyl Ether)	Insoluble	

## Experimental Protocols

### Handling and Storage

**S-Acetyl-PEG3-azide** is hygroscopic and should be stored under inert gas and protected from moisture. For optimal stability, it is recommended to store the compound at -20°C. When handling, use appropriate personal protective equipment, including gloves and safety glasses, and operate in a well-ventilated area.

### Preparation of Stock Solutions

The following protocol provides a general guideline for the preparation of a stock solution of **S-Acetyl-PEG3-azide**. The choice of solvent will depend on the specific requirements of the downstream application.

Materials:

- **S-Acetyl-PEG3-azide**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Vortex mixer

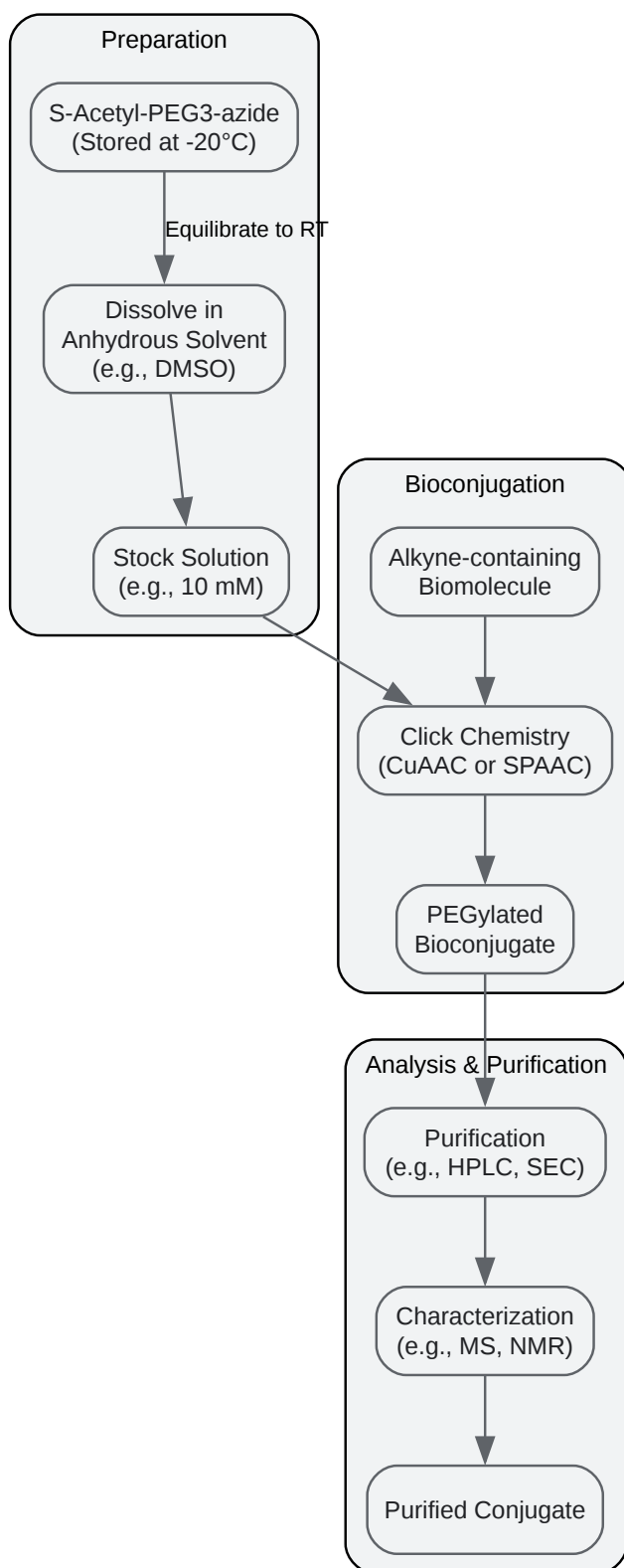
- Pipettes and sterile tubes

Procedure:

- Allow the vial of **S-Acetyl-PEG3-azide** to equilibrate to room temperature before opening to prevent condensation of moisture.
- To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMF or DMSO to the vial. For example, to a vial containing 1 mg of **S-Acetyl-PEG3-azide** (MW: 277.34), add 360.5  $\mu$ L of solvent.
- Vortex the solution for approximately 30 seconds to ensure complete dissolution. Gentle warming or sonication may be used to assist dissolution if necessary, though care should be taken to avoid degradation.
- Store the stock solution at -20°C. For long-term storage, consider aliquoting the solution to minimize freeze-thaw cycles.

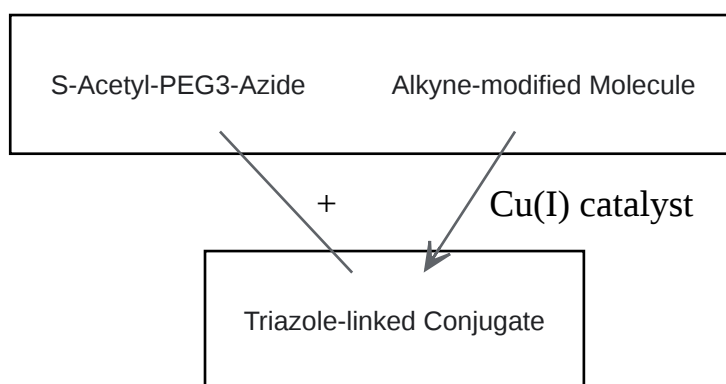
## Application Workflow and Reaction Schematic

The primary application of **S-Acetyl-PEG3-azide** is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The following diagrams illustrate a typical experimental workflow and the underlying chemical transformation.



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*Experimental workflow for **S-Acetyl-PEG3-azide**.*



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*CuAAC reaction of **S-Acetyl-PEG3-azide**.*

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